4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride: is a chemical compound with the molecular formula C11H14ClNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 4-piperidone as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the hydrogenation process.
Formation of Intermediate: The intermediate compound, 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol, is formed through a series of reactions including hydrogenation and cyclization.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the intermediate compound to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as tetrahydropyridine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,3,6-tetrahydropyridine: This compound is structurally similar and is known for its use in neurological research.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another related compound, often used in studies of Parkinson’s disease.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is unique due to its specific combination of phenol and tetrahydropyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZFANLOBAXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585845 | |
Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90684-15-4 | |
Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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